

Physical and chemical characteristics of "1-(4-Amino-3-chlorophenyl)ethanone"

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Compound of Interest

Compound Name: 1-(4-Amino-3-chlorophenyl)ethanone

Cat. No.: B1267580

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An In-Depth Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **1-(4-Amino-3-chlorophenyl)ethanone**. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably as a component of the investigational drug VX-765, a potent inhibitor of caspase-1. This document consolidates available data on its properties, synthesis, and biological significance to support ongoing research and development efforts.

Chemical Identity and Physical Properties

1-(4-Amino-3-chlorophenyl)ethanone, also known as 3'-chloro-4'-aminoacetophenone, is a substituted aromatic ketone. It is identified by the Chemical Abstracts Service (CAS) with two numbers: 72531-23-8 and 6953-83-9.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **1-(4-Amino-3-chlorophenyl)ethanone**. It is important to note that while some data is available from chemical

suppliers, experimental values for properties such as melting point and specific solubility are not consistently reported in publicly accessible literature.

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClNO	[1][2]
Molecular Weight	169.61 g/mol	[1][2]
Appearance	Solid (form not specified)	[3][4]
Boiling Point	324.6 ± 27.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
Flash Point	150.1 ± 23.7 °C	[2]
Refractive Index	1.587	[2]
Melting Point	Data not available	[3][5]
Solubility	No specific data is available for the target compound. However, a structurally similar compound, 1-(4-aminophenyl)ethanone, exhibits low solubility in water and is soluble in organic solvents such as ethanol, acetone, and ether.[6][7]	

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-(4-Amino-3-chlorophenyl)ethanone** are not readily available in the public domain. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound. For reference, spectral information for related compounds is widely documented in chemical databases.

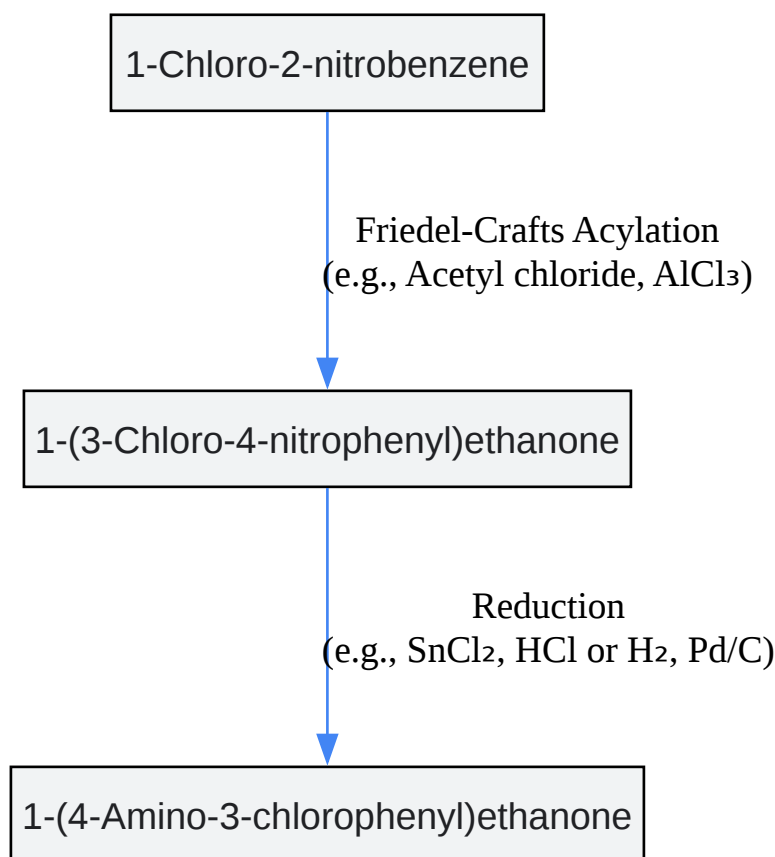
Synthesis and Analysis

Synthesis

A specific, detailed experimental protocol for the synthesis of **1-(4-Amino-3-chlorophenyl)ethanone** is not widely published. However, a common synthetic route for similar compounds, such as the isomeric 3-amino-4-chloroacetophenone, involves the reduction of the corresponding nitroaromatic compound.

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway for **1-(4-Amino-3-chlorophenyl)ethanone**, starting from 1-chloro-2-nitrobenzene. This proposed workflow is for illustrative purposes and would require experimental optimization.



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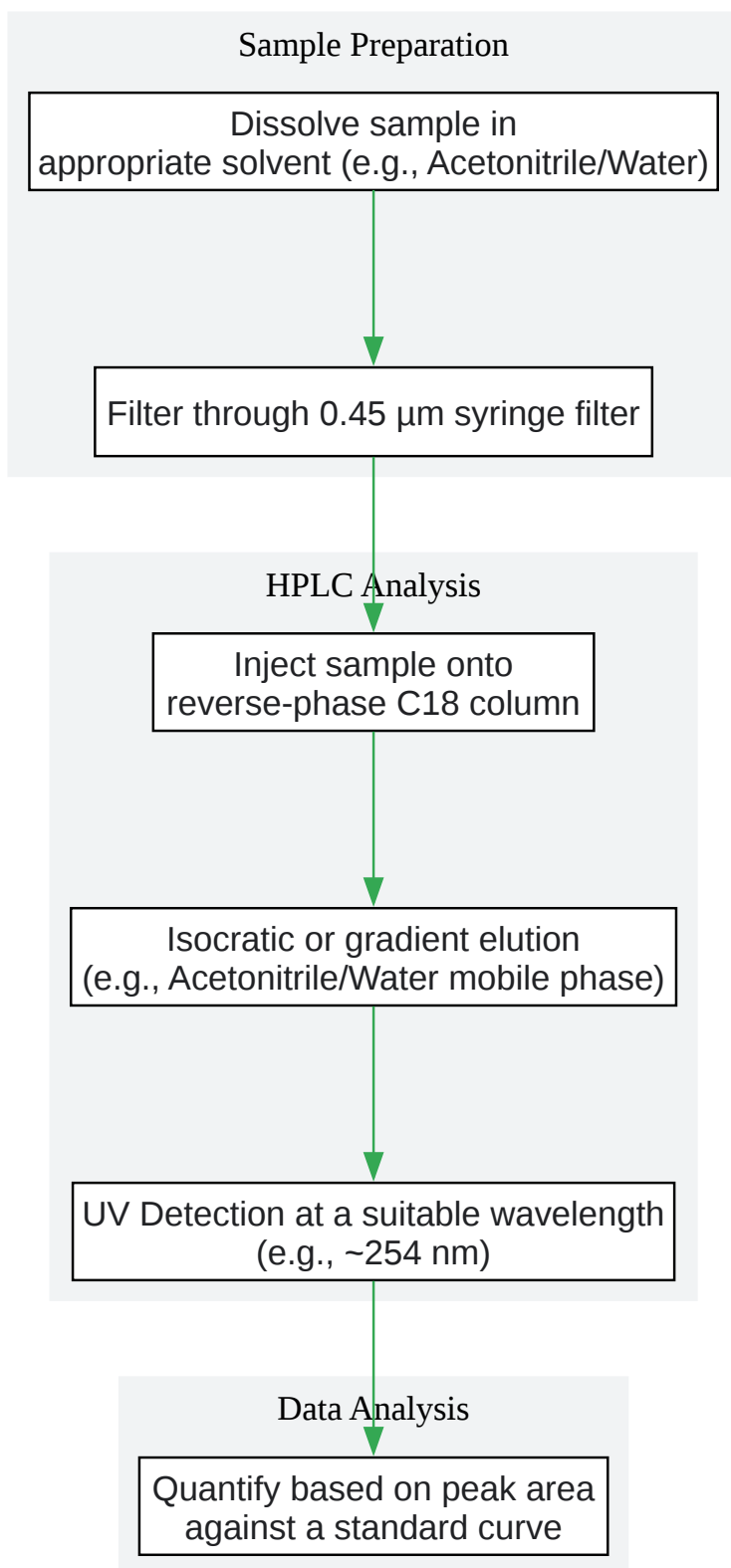
*Hypothetical synthesis of **1-(4-Amino-3-chlorophenyl)ethanone**.*

Analytical Methods

Specific analytical methods for the routine analysis of **1-(4-Amino-3-chlorophenyl)ethanone** are not detailed in the literature. However, standard chromatographic techniques are applicable for its purification and analysis.

General Analytical Workflow:

The following diagram outlines a general workflow for the analysis of **1-(4-Amino-3-chlorophenyl)ethanone** using High-Performance Liquid Chromatography (HPLC), a common technique for the analysis of aromatic compounds.



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General workflow for HPLC analysis.

Biological Significance and Role in Drug Development

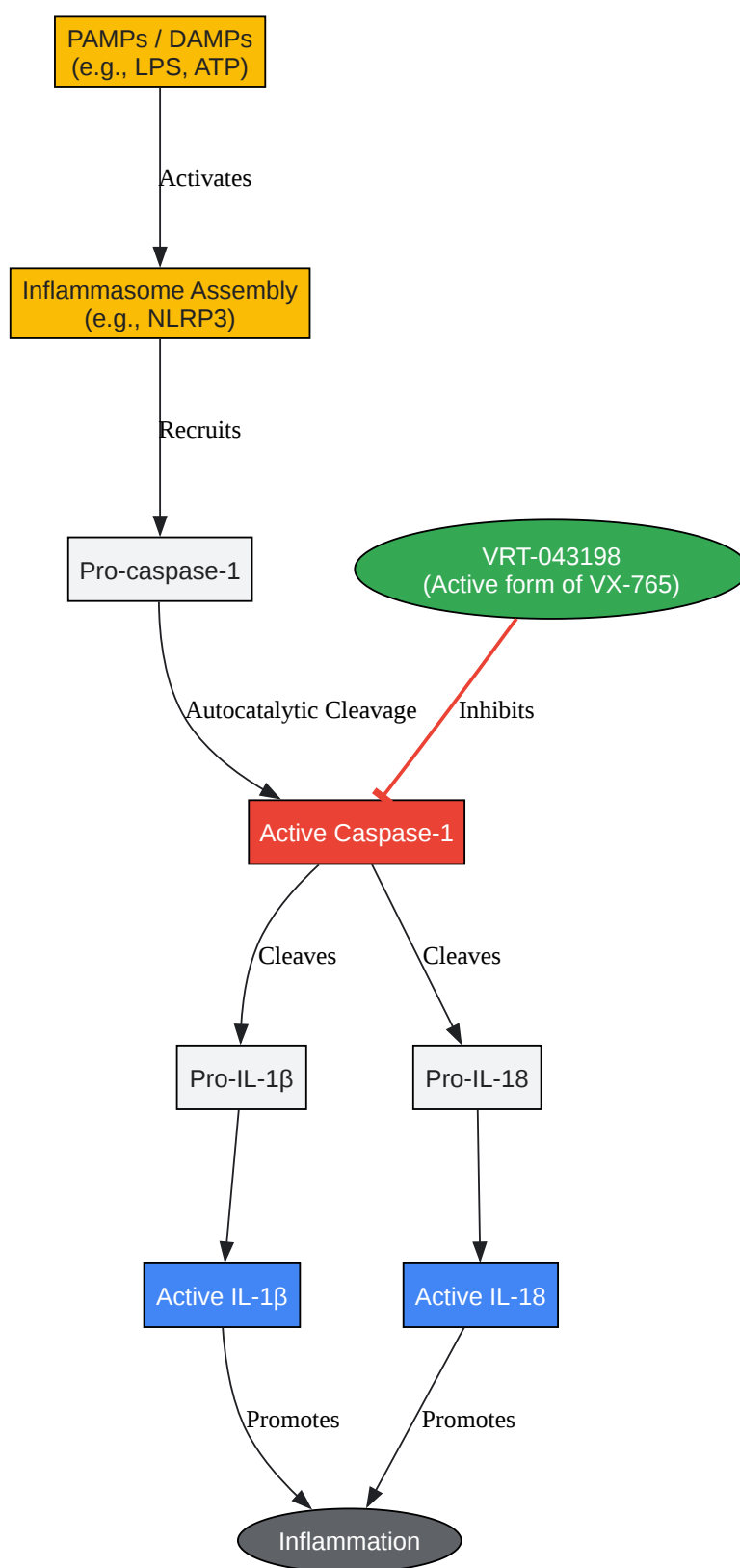
1-(4-Amino-3-chlorophenyl)ethanone is a crucial building block in the synthesis of VX-765 (Belnacasan), an orally bioavailable prodrug. The active metabolite of VX-765, VRT-043198, is a potent and selective inhibitor of caspase-1.

The Caspase-1 Signaling Pathway

Caspase-1 is a key inflammatory cysteine protease. It plays a central role in the innate immune response by processing the precursors of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), into their active forms. The activation of caspase-1 itself is tightly regulated by multiprotein complexes called inflammasomes.

VX-765 and the Caspase-1 Pathway:

The following diagram illustrates the mechanism of action of VX-765's active form in the caspase-1 signaling cascade.



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Inhibition of the Caspase-1 pathway by the active metabolite of VX-765.

By inhibiting caspase-1, VX-765 effectively blocks the maturation and release of IL-1 β and IL-18, thereby reducing the inflammatory response. This mechanism of action has positioned VX-765 as a potential therapeutic agent for a variety of inflammatory diseases.

Safety Information

According to available Safety Data Sheets (SDS), **1-(4-Amino-3-chlorophenyl)ethanone** is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

1-(4-Amino-3-chlorophenyl)ethanone is a compound of significant interest to the pharmaceutical and drug development industries due to its role as a key intermediate in the synthesis of the caspase-1 inhibitor VX-765. While a complete public dataset of its physical and chemical properties is not available, this guide provides a consolidated overview of the existing knowledge. Further experimental characterization is necessary to fully elucidate its properties. The understanding of its involvement in the caspase-1 signaling pathway underscores its importance in the development of novel anti-inflammatory therapeutics.

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